Psammaplysene D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

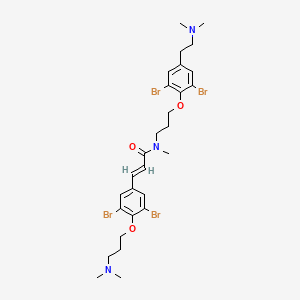

Psammaplysene D, also known as this compound, is a useful research compound. Its molecular formula is C28H37Br4N3O3 and its molecular weight is 783.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Cytotoxic Effects on Cancer Cell Lines

Psammaplysene D exhibits notable cytotoxicity against various cancer cell lines. In a study evaluating its effects on human epidermoid carcinoma cells (KB), this compound demonstrated an IC50 value of 0.7 μM, indicating substantial antiproliferative activity .

| Cell Line | IC50 (μM) |

|---|---|

| KB | 0.7 |

| HCT-15 | 0.8 |

| PC-3 | 1.6 |

| MDA-MB-231 | 1.5 |

The compound's mechanism involves inducing apoptosis in cancer cells, which was evidenced by increased cleaved PARP levels following treatment . The ability to trigger programmed cell death positions this compound as a potential candidate for developing anticancer therapies.

Neuropharmacological Applications

Acetylcholinesterase Inhibition

This compound has been evaluated for its inhibitory effects on acetylcholinesterase, an enzyme crucial for neurotransmission. The compound exhibited an IC50 of 1.3 μM in inhibiting this enzyme, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's .

| Activity | IC50 (μM) |

|---|---|

| Acetylcholinesterase Inhibition | 1.3 |

The inhibition of acetylcholinesterase can enhance cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits.

Ecological Impact and Toxicity Studies

Behavioral Effects on Fish

Research has indicated that this compound affects the behavior of aquatic organisms such as guppies (Poecilia reticulata) and reef fish (Acanthurus triostegus). In controlled experiments, fish exposed to the compound showed a significant decrease in feeding behavior, suggesting potential ecological implications when released into marine environments .

| Fish Species | Concentration (μg/mL) | Behavioral Effect |

|---|---|---|

| Guppy | 1 | Loss of appetite |

| Reef Fish | 1 | Reduced feeding activity |

Mechanistic Insights

Mode of Action

The mode of action of this compound involves mixed competitive/non-competitive inhibition of acetylcholinesterase, indicating that it can bind to both the free enzyme and the enzyme-substrate complex . This dual binding capability may enhance its efficacy as a therapeutic agent.

Case Study 1: Anticancer Efficacy

In a study published in Marine Drugs, researchers treated various cancer cell lines with different concentrations of this compound. The results indicated a dose-dependent response with significant cell death observed at higher concentrations (1 μM) across multiple cell lines .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological properties of this compound, demonstrating its potential as an acetylcholinesterase inhibitor through in vitro assays. The findings support further exploration into its use for cognitive enhancement or neuroprotection .

Análisis De Reacciones Químicas

Structural Modifications and Derivatives

Psammaplysene D undergoes selective demethylation and side-chain alterations, as shown in NMR and HRESIMS analyses :

Reaction Insights :

-

Demethylation : Occurs under acidic or enzymatic conditions, altering cytotoxicity profiles .

-

Cinnamoyl Isomerization : Z/E isomerization of the –CH=CH– moiety affects bioactivity, with Z-configuration showing higher potency .

Reaction Optimization Strategies

Recent advancements in this compound synthesis emphasize:

a. Catalyst-Free Approaches

-

Avoid Pd-catalyzed cross-coupling to reduce side products and costs .

-

Knoevenagel condensation achieves α,β-unsaturated carbonyl assembly with 80% yield .

b. DoE (Design of Experiments)

-

Factors optimized : Temperature (30–70°C), residence time (0.5–3.5 min), and reagent equivalents .

-

Outcome : 93% yield of ortho-substituted intermediates under flow chemistry conditions .

Stability and Degradation Pathways

-

Rotameric Equilibrium : this compound exists as a 6:4 trans/cis rotamer mixture along the amide bond, complicating NMR analysis .

-

Bromine Loss : Prolonged exposure to light or heat leads to debromination, detected via HRESIMS (m/z shifts from 698.8675 [M+H]⁺) .

Comparative Reaction Data

Propiedades

Fórmula molecular |

C28H37Br4N3O3 |

|---|---|

Peso molecular |

783.2 g/mol |

Nombre IUPAC |

(E)-N-[3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]propyl]-3-[3,5-dibromo-4-[3-(dimethylamino)propoxy]phenyl]-N-methylprop-2-enamide |

InChI |

InChI=1S/C28H37Br4N3O3/c1-33(2)11-6-14-37-27-22(29)16-20(17-23(27)30)8-9-26(36)35(5)12-7-15-38-28-24(31)18-21(19-25(28)32)10-13-34(3)4/h8-9,16-19H,6-7,10-15H2,1-5H3/b9-8+ |

Clave InChI |

YAKDQOSJNFRMRB-CMDGGOBGSA-N |

SMILES isomérico |

CN(C)CCCOC1=C(C=C(C=C1Br)/C=C/C(=O)N(C)CCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br |

SMILES canónico |

CN(C)CCCOC1=C(C=C(C=C1Br)C=CC(=O)N(C)CCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br |

Sinónimos |

psammaplysene D |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.